4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile
Description
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position, a methyl group at the 1-position, and a benzonitrile moiety at the 5-position. This structure combines aromatic and nitrile functionalities, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibition and heterocyclic drug discovery . Its synthesis typically involves coupling reactions, bromination, and Suzuki-Miyaura cross-coupling, as seen in analogous compounds .
Properties
Molecular Formula |
C11H10N4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-(4-amino-2-methylpyrazol-3-yl)benzonitrile |
InChI |
InChI=1S/C11H10N4/c1-15-11(10(13)7-14-15)9-4-2-8(6-12)3-5-9/h2-5,7H,13H2,1H3 |
InChI Key |
SPQWELRBTPOPSX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Overview:
The Suzuki-Miyaura coupling is a prominent method for constructing biaryl compounds, including substituted benzonitriles bearing heterocyclic moieties such as pyrazoles. This approach involves coupling a halogenated aromatic nitrile with a boronic acid or ester derivative of the pyrazole.
Procedure:
-
- 4-bromo-2-chlorobenzonitrile (or similar halogenated benzonitrile)
- 1-methyl-4-(hydroxy or boronic ester) pyrazole derivatives
-
- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or Pd(PPh₃)₄
- Base: Sodium carbonate or potassium carbonate
- Solvent: Tetrahydrofuran (THF), water, or mixed solvents
- Temperature: Reflux under inert atmosphere (nitrogen or argon)
Process:
- The halogenated benzonitrile reacts with a pyrazole boronic ester in the presence of the palladium catalyst.
- The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps.
- The product, 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile, is obtained after purification, often by filtration and chromatography.
Advantages:
- High regioselectivity
- Compatibility with various functional groups
- Suitable for large-scale synthesis
Direct Cyclization of Hydrazine Derivatives with Aromatic Nitriles
Overview:
This classical approach involves the formation of pyrazole rings through the condensation of hydrazines with α,β-unsaturated nitriles or related precursors, followed by substitution on the aromatic ring.
Procedure:
-
- Aromatic nitriles bearing suitable reactive groups (e.g., 4-cyanobenzonitrile derivatives)
- Hydrazines, specifically N-methylhydrazine or substituted hydrazines
-
- Solvent: Ethanol, acetic acid, or refluxing ethanol
- Catalyst: Acidic or basic conditions, depending on the specific route
- Temperature: Reflux
Process:
- Hydrazine reacts with the nitrile group, forming a hydrazone intermediate.
- Under reflux, cyclization occurs, forming the pyrazole ring.
- The amino group at the 4-position of the pyrazole is introduced via subsequent substitution or direct synthesis from hydrazine derivatives.
Notes:
- This method is often used for synthesizing 4-amino-pyrazoles, which can then be attached to aromatic rings through further substitution reactions.
Multi-Step Synthesis via Intermediate Pyrazolines
Overview:
This method involves initial formation of pyrazolines, which are then oxidized or rearranged to yield the desired pyrazole derivatives.
Procedure:
Process:
- React hydrazines with α,β-unsaturated nitriles or ketones.
- Use oxidizing agents such as air, hydrogen peroxide, or other mild oxidants.
- Isolate the aromatic pyrazole bearing amino and methyl substituents.
Advantages:
- Allows for regioselective substitution
- Suitable for synthesizing complex derivatives
Alternative Approaches and Optimization Strategies
Catalytic Methods:
- Use of microwave-assisted synthesis to accelerate reactions
- Employing greener solvents such as ethanol or water to enhance sustainability
Yield Optimization:
- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates
- Optimization of catalyst loading, temperature, and solvent ratios as per the process described in EP3280710B1.
Summary of Key Data Tables
| Method | Starting Materials | Key Reagents | Catalyst | Solvent | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halogenated benzonitrile, pyrazole boronic ester | Pd catalyst, base | Pd(II) chloride or Pd(PPh₃)₄ | THF/water | 75-85% | Suitable for large-scale synthesis |
| Hydrazine Condensation | Aromatic nitrile, hydrazine derivatives | Acid or base | None or catalytic | Ethanol | 60-80% | Classical route, versatile |
| Pyrazoline Intermediate | α,β-unsaturated nitriles, hydrazines | Oxidants | None | Ethanol or acetic acid | 65-75% | Useful for regioselective synthesis |
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in studying enzyme interactions and cellular pathways due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. For instance, in medicinal applications, the compound may inhibit certain kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs to highlight differences in reactivity, biological activity, and physicochemical properties.
Substituent Variations on the Pyrazole Ring
- 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile (CAS similarity: 0.86): Replaces the methyl group with a 4-fluorophenyl substituent and introduces a pyridinyl group at the 3-position. Exhibits enhanced kinase inhibitory activity due to fluorine’s electron-withdrawing effects and pyridine’s hydrogen-bonding capability . Crystal structure (orthorhombic, Pca21) shows distinct hydrogen-bonding networks compared to the methyl-substituted analog, influencing solubility .
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS similarity: 0.86): Substitutes the benzonitrile with a chlorophenyl group. Lower solubility in polar solvents due to reduced nitrile polarity, but improved lipophilicity enhances membrane permeability .
Core Heterocycle Modifications
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile: Replaces the amino group with an azido functionality. Exhibits higher reactivity in click chemistry applications but reduced thermal stability due to the azide group . Synthesis involves azido(trimethyl)silane and trifluoroacetic acid, differing from the amino-substituted compound’s coupling-based routes .
5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile :
Functional Group Impact on Bioactivity
Biological Activity
4-(4-Amino-1-methyl-1H-pyrazol-5-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 198.23 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are compounds that selectively target androgen receptors, leading to varied biological responses depending on the tissue type. This selectivity can result in therapeutic effects with reduced side effects compared to traditional anabolic steroids .
Biological Activities
-
Antitumor Activity :
- Research indicates that compounds with similar structures exhibit significant antitumor effects, particularly against prostate cancer cells. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines by antagonizing androgen receptors .
- A study highlighted the efficacy of pyrazole derivatives in targeting BRAF(V600E), EGFR, and other kinases involved in tumor growth, suggesting that this compound may share similar pathways .
- Anti-inflammatory Properties :
- Antibacterial Activity :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antitumor | Androgen receptor antagonism | |
| Anti-inflammatory | Cytokine inhibition | |
| Antibacterial | Disruption of bacterial cell integrity |
Case Study: Prostate Cancer Treatment
A notable case study involved a series of pyrazole derivatives, including this compound, which were tested for their ability to inhibit the growth of prostate cancer cells. The results indicated that these compounds effectively reduced cell viability and induced apoptosis in cancer cells overexpressing androgen receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
